molecular formula C20H24O5 B569017 Gibberellin A5 methyl ester CAS No. 15355-45-0

Gibberellin A5 methyl ester

Cat. No. B569017
CAS RN: 15355-45-0
M. Wt: 344.407
InChI Key: KIAZKTCYLHEASA-HOWNIQBVSA-N
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Description

Gibberellin A5 methyl ester is a variant of the gibberellin plant hormones . It is a pentacyclic diterpenoid that plays a crucial role in promoting growth and development in plants .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the conversion of gibberellin A3 to gibberellin A5 using thionyl chloride . Another method involves a concise synthesis from the cheap diterpenoid andrographolide .


Molecular Structure Analysis

The molecular formula of this compound is C20H24O5 . It is a tetracyclic diterpene acid with either 19 or 20 carbon atoms .


Chemical Reactions Analysis

In one chemical reaction, gibberellin A3 methyl ester reacts with thionyl chloride to produce mainly 1β-chlorothis compound .


Physical And Chemical Properties Analysis

This compound has an average mass of 330.375 Da and a monoisotopic mass of 330.146729 Da . It is a polar molecule but does not have a hydrogen atom attached directly to an oxygen atom .

Scientific Research Applications

  • Solvolysis Study : Gibberellin A5 methyl ester's solvolysis was examined, providing insights into its chemical behavior. The study explored the conversion of gibberellin A1 methyl ester into gibberellin A5, involving intermediate products like 2α-chloro-2,3-dihydrothis compound (Macmillan & Pryce, 1967).

  • Chromatographic Separation : Research on thin-layer chromatography for separating various gibberellins, including this compound, was conducted. This method aids in the identification and separation of different gibberellins in plants (Cavell, Macmillan, Pryce, & Sheppard, 1967).

  • Conversion Processes : A study described a high-yield conversion of gibberellin A3 to gibberellin A5, including the preparation of radioactive gibberellin A5 for research purposes (Bearder, Kirkwood, & Macmillan, 1981).

  • Synthesis of Glucosyl Conjugates : Gibberellin A5 glucosyl conjugates were synthesized for potential applications in plant hormone studies. These conjugates' structures were confirmed through mass spectrometry and NMR spectroscopy (Schneider & Schmidt, 1994).

  • Metabolite Identification in Gibberella fujikuroi : A study investigated the metabolic pathways of gibberellins, including Gibberellin A5, in the fungus Gibberella fujikuroi. This research enhances understanding of gibberellin biosynthesis and metabolism in fungi (Bakker, Cook, Jefferies, & Knox, 1974).

  • Biological Activity Study : The biological activity of gibberellin A5 and its conjugates was assessed, comparing their effects with free gibberellins in various plant assays. This research provides insights into the role of gibberellin conjugates in plant growth and development (Sembdner, Borgmann, Schneider, Liebisch, Miersch, Adam, Lischewski, & Schrefber, 2004).

properties

IUPAC Name

methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,6,12-14,23H,1,5,7-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAZKTCYLHEASA-HOWNIQBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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